molecular formula C23H32N8O4 B14745443 1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione CAS No. 5426-95-9

1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione

Cat. No.: B14745443
CAS No.: 5426-95-9
M. Wt: 484.6 g/mol
InChI Key: QSKJDZQSGXCMNO-UHFFFAOYSA-N
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Description

1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes two purine rings connected by a heptyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione typically involves multiple steps. The process begins with the preparation of the purine rings, followed by the introduction of the heptyl chain. Common reagents used in the synthesis include methylating agents, purine derivatives, and heptyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts is often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a diagnostic tool.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
  • 1,3,7-Trimethyl-8-(3-pyridinyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-Hydrazino-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione is unique due to its dual purine structure connected by a heptyl chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

5426-95-9

Molecular Formula

C23H32N8O4

Molecular Weight

484.6 g/mol

IUPAC Name

1,3,7-trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione

InChI

InChI=1S/C23H32N8O4/c1-26-14(24-18-16(26)20(32)30(5)22(34)28(18)3)12-10-8-7-9-11-13-15-25-19-17(27(15)2)21(33)31(6)23(35)29(19)4/h7-13H2,1-6H3

InChI Key

QSKJDZQSGXCMNO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CCCCCCCC3=NC4=C(N3C)C(=O)N(C(=O)N4C)C

Origin of Product

United States

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